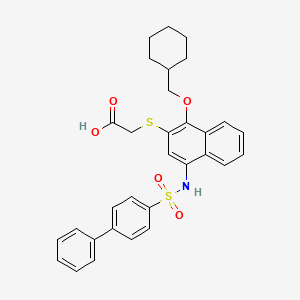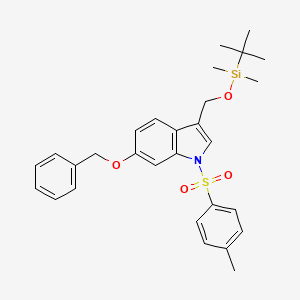
Duocarmycin SA intermediate-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duocarmycin SA intermediate-2 is a synthetic compound that serves as a precursor in the synthesis of duocarmycin SA, a potent antitumor antibiotic. Duocarmycin SA and its intermediates are known for their ability to selectively alkylate DNA, leading to cytotoxic effects. These compounds are derived from natural products isolated from Streptomyces species and have been extensively studied for their potential in cancer therapy due to their high potency and unique mechanism of action .
Méthodes De Préparation
The synthesis of duocarmycin SA intermediate-2 involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropapyrroloindole core: This step involves the construction of the core structure, which is crucial for the DNA-alkylating activity of the compound.
Functionalization of the core: Various functional groups are introduced to the core structure to enhance its reactivity and selectivity.
Final assembly: The intermediate is then assembled through a series of coupling reactions and purification steps to obtain the desired product.
Industrial production methods for this compound typically involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Analyse Des Réactions Chimiques
Duocarmycin SA intermediate-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for fine-tuning of its properties
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or functional groups of the intermediate .
Applications De Recherche Scientifique
Duocarmycin SA intermediate-2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of duocarmycin SA and related compounds, enabling the study of their chemical properties and reactivity.
Biology: Employed in the investigation of DNA-alkylating agents and their interactions with biological molecules.
Medicine: Explored for its potential in cancer therapy, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates.
Industry: Utilized in the production of high-potency cytotoxic agents for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of duocarmycin SA intermediate-2 involves its conversion to duocarmycin SA, which then exerts its effects through DNA alkylation. The compound binds to the minor groove of DNA at AT-rich sites and forms a covalent bond with the adenine-N3 position. This alkylation disrupts the DNA structure, leading to inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Duocarmycin SA intermediate-2 can be compared with other similar compounds, such as:
Duocarmycin A: Another potent DNA-alkylating agent with a slightly different core structure.
CC-1065: A related compound with a similar mechanism of action but different structural features.
Yatakemycin: A highly potent DNA-alkylating agent with a unique structure and enhanced cytotoxicity
The uniqueness of this compound lies in its specific structural features that enable selective DNA alkylation and its potential for use in targeted cancer therapies .
Propriétés
Formule moléculaire |
C29H35NO4SSi |
|---|---|
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane |
InChI |
InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3 |
Clé InChI |
LNNHMEFSVDHHRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


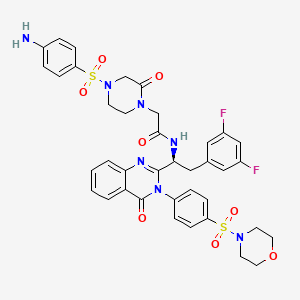
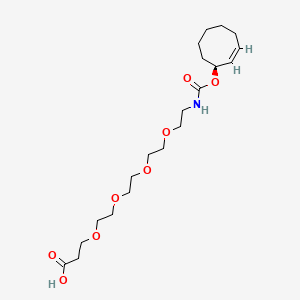
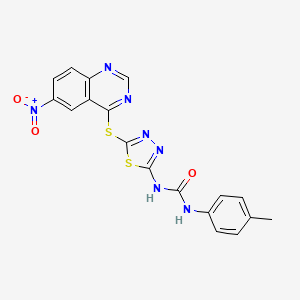
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
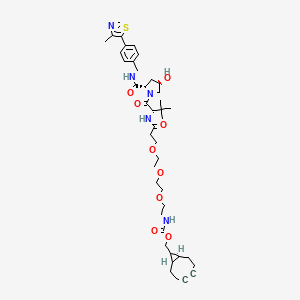
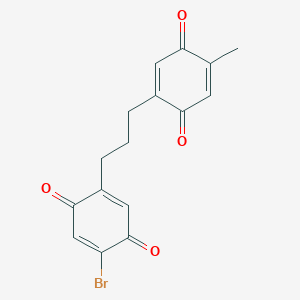


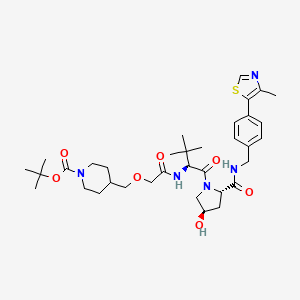
![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)

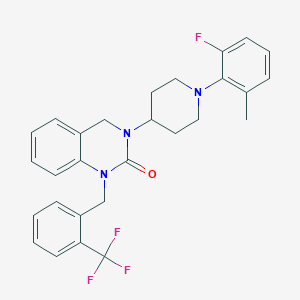
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
